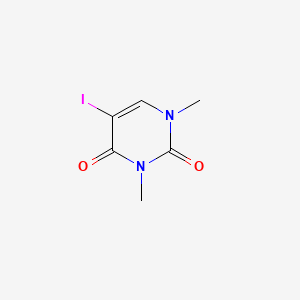
5-Iodo-1,3-dimethyluracil
Cat. No. B1298446
Key on ui cas rn:
40738-83-8
M. Wt: 266.04 g/mol
InChI Key: XUUVRIXNFFFPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380387B1
Procedure details


A mixture of 5-iodo uracil (22.2 mmol, 5.28 g) and powdered potassium carbonate (60 mmol, 10.3 g) in DMF (188 mL) was stirred for 24 h at room temperature and then methyl iodide (53.5 mmol, 3.33 mL) was added. Then, the reaction mixture was stirred for another 72 h at room temperature and was poured into water (150 mL) and ethyl acetate (150 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration of the solvent gave crude solid which was crystallized from ethanol:water (3:1, 150:50 mL) and stored in the refrigerator overnight. The solids were collected by filtration and washed with ethanol:water mixture (3:1, 120 mL), water (30 mL), hexane (30 mL) and dried under vacuum to obtain 4.61 g (78%) of 1,3-dimethyl 5-iodo uracil as white needles (mp 226-228° C., Lit. 225-227° C., Synthetic communication 1988, 18, 855-867). EI-HRMS m/e calcd for C6H7IN2O2 (M+) 266.0021, found 266.0023.






Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH3:16]I.O>CN(C=O)C.C(OCC)(=O)C>[CH3:16][N:4]1[CH:3]=[C:2]([I:1])[C:10](=[O:13])[N:6]([CH3:7])[C:5]1=[O:8] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.28 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
188 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 24 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the reaction mixture was stirred for another 72 h at room temperature
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the drying agent and concentration of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave crude solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethanol:water (3:1, 150:50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water mixture (3:1, 120 mL), water (30 mL), hexane (30 mL) and dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1)I)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.61 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
